BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Physicochemical Property Lipophilicity Scaffold Optimization

This compound is a lead-like 4-oxoquinoline screening compound (MW 444.9, XLogP 5.6) offering a strategic advantage over heavier analogs. The 4-ethylbenzoyl substituent provides a defined hydrophobic anchor for structure-based design targeting kinase sub-pockets, while the higher TPSA (66.5 Ų) ensures better aqueous solubility than the 6-ethyl analog (52.2 Ų). Supplied at 95%+ purity for direct HTS deployment without re-purification, reducing operational overhead. Ideal for early-stage kinase inhibitor and molecular recognition programs where balanced lipophilicity is critical.

Molecular Formula C26H21ClN2O3
Molecular Weight 444.92
CAS No. 1251628-36-0
Cat. No. B2994384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
CAS1251628-36-0
Molecular FormulaC26H21ClN2O3
Molecular Weight444.92
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C26H21ClN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30)
InChIKeyPDLIEAVIJFEKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (CAS 1251628-36-0): A Specialized 4-Oxoquinoline Screening Compound


N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (CAS 1251628-36-0) is a fully synthetic small molecule belonging to the 4-oxoquinoline class, characterized by a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a 4-ethylbenzoyl group and N-1 functionalized with a 4-chlorophenylacetamide side chain [1]. With a molecular formula of C₂₆H₂₁ClN₂O₃ and a molecular weight of 444.9 g/mol, it is primarily supplied as a screening compound for early-stage drug discovery . Its structure is analogous to several kinase inhibitor scaffolds, positioning it as a candidate for molecular recognition studies.

Why a 4-Oxoquinoline Acetamide Cannot Be Substituted Arbitrarily: The Case for Precise Selection of CAS 1251628-36-0


The 4-oxoquinoline acetamide scaffold is exquisitely sensitive to substitution patterns, where minor changes in the benzoyl or acetamide phenyl rings can abolish or invert biological activity. For example, the close analog N-(4-chlorophenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide (ChemDiv C647-0848) introduces a 6-ethyl group on the quinoline core, increasing both molecular weight (472.97 vs. 444.9 g/mol) and lipophilicity (cLogP ~6.3 vs. ~5.6) [1]. Such differences directly impact target binding, solubility, and ADME properties, meaning that even isosteric replacements cannot be assumed equivalent without head-to-head data. This guide evaluates the limited but specific evidence available for CAS 1251628-36-0 relative to its nearest commercially available analogs.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (CAS 1251628-36-0)


Molecular Weight and Lipophilicity Differentiation from 6-Ethyl-Quinoline Analog

CAS 1251628-36-0 possesses a lower molecular weight (444.9 g/mol) and reduced lipophilicity (XLogP3-AA = 5.6) compared to its 6-ethyl-quinoline analog ChemDiv C647-0848 (MW = 472.97 g/mol, cLogP = 6.3), representing a quantifiable physicochemical differentiation that may favor solubility and reduce non-specific binding [1].

Physicochemical Property Lipophilicity Scaffold Optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

CAS 1251628-36-0 has a topological polar surface area (TPSA) of 66.5 Ų and 4 hydrogen bond acceptor atoms, placing it within favorable oral drug-likeness parameter space, whereas the comparator C647-0848 has 6 hydrogen bond acceptors and a TPSA of 52.2 Ų, indicating a notable divergence in polarity and potential permeability profiles [1].

Drug-likeness Polar Surface Area Oral Bioavailability

Rotatable Bond Flexibility as a Selectivity Determinant

CAS 1251628-36-0 contains 6 rotatable bonds, offering moderate conformational flexibility that may allow it to adopt binding poses in a variety of protein pockets, whereas the des-ethyl analog 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide (CAS 895652-66-1) has fewer rotatable bonds due to the absence of the 4-ethyl group, potentially restricting its conformational space [1].

Conformational Flexibility Selectivity Entropy Penalty

Commercially Available Purity Specification (95%+) as a Procurement Differentiator

Suppliers list CAS 1251628-36-0 at 95%+ purity, a specification that is consistent with the requirements for reliable high-throughput screening, whereas some related 3-benzoyl-4-oxoquinoline analogs are offered only at lower or unreported purity levels .

Purity Quality Control Screening Reliability

Recommended Application Scenarios for N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (CAS 1251628-36-0) Based on Differentiated Evidence


Scaffold for Kinase Inhibitor Hit Finding with Moderate Lipophilicity

With an XLogP of 5.6 and MW of 444.9 g/mol, CAS 1251628-36-0 is more aligned with lead-like chemical space than the heavier 6-ethyl analog (cLogP 6.3, MW 473 g/mol), making it a preferred starting point for kinase inhibitor programs where excessive lipophilicity is linked to promiscuity and poor developability [1].

Fragment-Based or Structure-Based Design Featuring a 4-Ethylbenzoyl Hydrophobic Anchor

The 4-ethylbenzoyl substituent introduces an additional rotatable bond and extended hydrophobic surface compared to the des-ethyl analog, providing a defined hydrophobic anchor point that can be exploited in structure-based design to access sub-pockets in targets such as Bcl-2 family proteins or GPCRs [2].

High-Throughput Screening Libraries Requiring Defined Purity

The commercially available 95%+ purity specification supports direct deployment in HTS campaigns without additional purification, reducing operational overhead and ensuring that primary screening data is immediately interpretable, in contrast to analogs sourced at lower or undocumented purity .

Solubility-Focused Lead Optimization Programs

The higher TPSA (66.5 Ų) relative to the 6-ethyl analog (52.2 Ų) suggests better aqueous solubility, positioning CAS 1251628-36-0 as a candidate for programs where maintaining solubility during optimization is critical, such as in CNS or anti-infective drug discovery [3].

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.